molecular formula C10H20ClNO B2601155 7-Aminospiro[4.5]decan-10-ol;hydrochloride CAS No. 2361813-50-3

7-Aminospiro[4.5]decan-10-ol;hydrochloride

Cat. No.: B2601155
CAS No.: 2361813-50-3
M. Wt: 205.73
InChI Key: PNYNMIYMAIWXSG-UHFFFAOYSA-N
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Description

7-Aminospiro[4.5]decan-10-ol;hydrochloride is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73. This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decane core with an amino group at the 7-position and a hydroxyl group at the 10-position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminospiro[4.5]decan-10-ol;hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and hydroxyl functional groups. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the amino and hydroxyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are likely to involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Aminospiro[4.5]decan-10-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine .

Scientific Research Applications

7-Aminospiro[4.5]decan-10-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Aminospiro[4.5]decan-10-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. This compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

    9-Aminospiro[4.5]decan-6-ol;hydrochloride: Similar spirocyclic structure with different functional group positions.

    Fenspiride: An oxazolidinone spiro compound with different pharmacological properties.

Uniqueness

7-Aminospiro[4.5]decan-10-ol;hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

7-aminospiro[4.5]decan-10-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c11-8-3-4-9(12)10(7-8)5-1-2-6-10;/h8-9,12H,1-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYNMIYMAIWXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCC2O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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